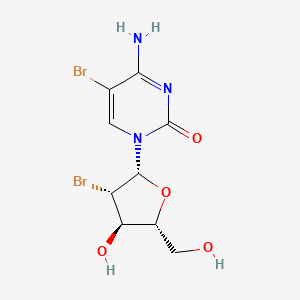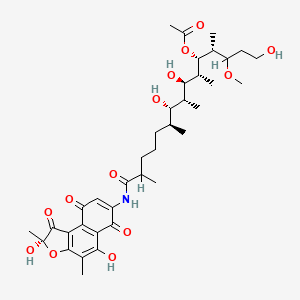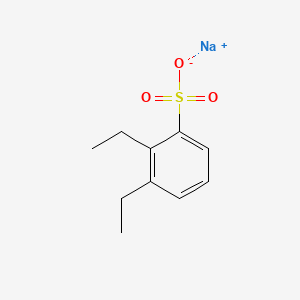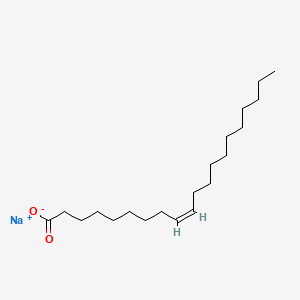
1-(Benzyloxycarbonyl)-L-prolyl-N5-carbamoyl-N-(4-nitrophenyl)-L-ornithinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzyloxycarbonyl)-L-prolyl-N5-carbamoyl-N-(4-nitrophenyl)-L-ornithinamide is a complex organic compound that belongs to the class of phenylalanine derivatives This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group, a prolyl group, a carbamoyl group, and a nitrophenyl group
Métodos De Preparación
The synthesis of 1-(Benzyloxycarbonyl)-L-prolyl-N5-carbamoyl-N-(4-nitrophenyl)-L-ornithinamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the protection of the amino group of L-ornithine using a benzyloxycarbonyl (Cbz) group. This is followed by the coupling of the protected L-ornithine with L-proline using a coupling reagent such as dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with 4-nitrophenyl isocyanate to introduce the nitrophenyl and carbamoyl groups. The final product is obtained after purification through techniques such as column chromatography.
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions and purification processes to achieve high yields and purity.
Análisis De Reacciones Químicas
1-(Benzyloxycarbonyl)-L-prolyl-N5-carbamoyl-N-(4-nitrophenyl)-L-ornithinamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents such as sodium borohydride (NaBH4) or hydrazine (N2H4).
Reduction: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: The benzyloxycarbonyl group can be removed through hydrogenolysis using palladium on carbon (Pd/C) under hydrogen atmosphere.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or dimethylformamide (DMF), and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Benzyloxycarbonyl)-L-prolyl-N5-carbamoyl-N-(4-nitrophenyl)-L-ornithinamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential interactions with biological molecules, such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 1-(Benzyloxycarbonyl)-L-prolyl-N5-carbamoyl-N-(4-nitrophenyl)-L-ornithinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
1-(Benzyloxycarbonyl)-L-prolyl-N5-carbamoyl-N-(4-nitrophenyl)-L-ornithinamide can be compared with other phenylalanine derivatives, such as:
4-Nitrophenyl (3S)-3-({N-[(benzyloxy)carbonyl]-L-phenylalanyl}amino)-5-phenyl-1-pentanesulfonate: This compound shares similar structural features but differs in its functional groups and overall structure.
Phenylalanine and derivatives: These compounds contain phenylalanine or its derivatives, resulting from reactions at the amino or carboxy groups.
Propiedades
Número CAS |
83575-44-4 |
|---|---|
Fórmula molecular |
C25H30N6O7 |
Peso molecular |
526.5 g/mol |
Nombre IUPAC |
benzyl (2S)-2-[[(2S)-5-(carbamoylamino)-2-(4-nitroanilino)pentanoyl]carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C25H30N6O7/c26-24(34)27-14-4-8-20(28-18-10-12-19(13-11-18)31(36)37)22(32)29-23(33)21-9-5-15-30(21)25(35)38-16-17-6-2-1-3-7-17/h1-3,6-7,10-13,20-21,28H,4-5,8-9,14-16H2,(H3,26,27,34)(H,29,32,33)/t20-,21-/m0/s1 |
Clave InChI |
HMQXUJUDNYHLFV-SFTDATJTSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NC(=O)[C@H](CCCNC(=O)N)NC3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canónico |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NC(=O)C(CCCNC(=O)N)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


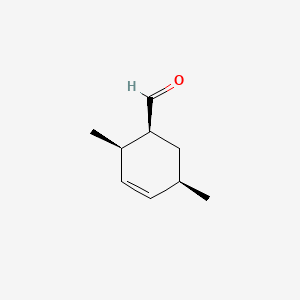
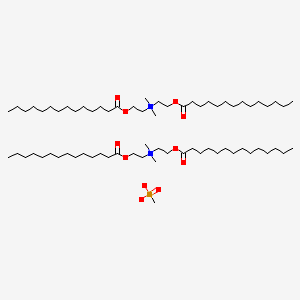
![Ethyl 5,7,7-trimethyl-1-oxaspiro[2.5]oct-4-ene-2-carboxylate](/img/structure/B12683282.png)
![2-[Bis(2-hydroxyethyl)amino]ethanol;2-methylphenol](/img/structure/B12683288.png)
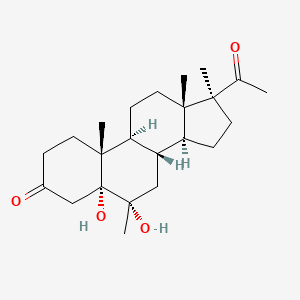
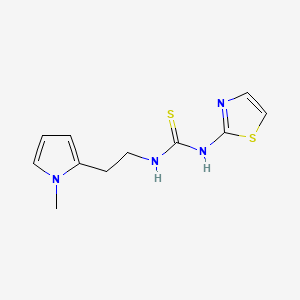
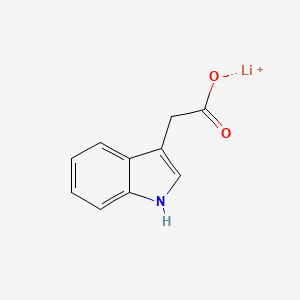
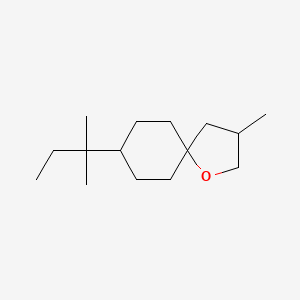
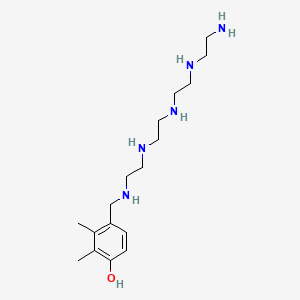
![1,2,4,5-Tetrabromo-3,6-bis[(2,4,6-tribromophenoxy)methyl]benzene](/img/structure/B12683319.png)
